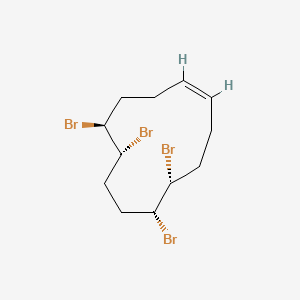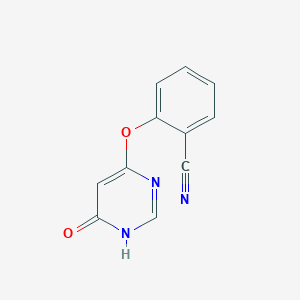![molecular formula C16H18N2O B1142661 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile CAS No. 1263286-48-1](/img/structure/B1142661.png)
3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities The 8-azabicyclo[32
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Additionally, stereochemical control can be achieved directly during the transformation that generates the bicyclic architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to maximize efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of drugs targeting the central nervous system.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tropane alkaloids such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Uniqueness
What sets 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile apart is its specific substitution pattern and the presence of the benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
1263286-48-1 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.32692 |
Synonyme |
3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







